molecular formula C12H11NO2 B1647697 Methyl 2-(isoquinolin-5-yl)acetate

Methyl 2-(isoquinolin-5-yl)acetate

Cat. No.: B1647697
M. Wt: 201.22 g/mol
InChI Key: SVFDHVXOUIKKJP-UHFFFAOYSA-N
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Description

Methyl 2-(isoquinolin-5-yl)acetate (CAS: 395074-84-7) is an organic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol. It is a methyl ester derivative featuring an isoquinolin-5-yl moiety directly attached to an acetate group.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 2-isoquinolin-5-ylacetate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)7-9-3-2-4-10-8-13-6-5-11(9)10/h2-6,8H,7H2,1H3

InChI Key

SVFDHVXOUIKKJP-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC=CC2=C1C=CN=C2

Canonical SMILES

COC(=O)CC1=CC=CC2=C1C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-acetate

  • Molecular Formula: C₁₄H₁₇NO₄
  • Key Features: Contains a tetrahydroisoquinoline core (saturated ring) with 6,7-dimethoxy substituents. The dimethoxy groups may increase steric hindrance, affecting binding affinity in biological systems.
  • Applications : Likely used in alkaloid synthesis or as a precursor for CNS-targeting pharmaceuticals.
  • Reference : Catalog of Rare Chemicals (2017) .

Ethyl [(isoquinolin-5-yl)oxy]acetate (CAS: 130292-81-8)

  • Molecular Formula: C₁₂H₁₁NO₃
  • Key Features: Features an ethoxy acetate group linked via an oxygen bridge to the isoquinolin-5-yl ring. Molecular weight (217.22 g/mol) is slightly higher due to the additional oxygen atom.
  • Synthesis : Likely involves nucleophilic substitution or esterification reactions.
  • Applications : Used in organic synthesis for heterocyclic intermediates.
  • Reference : LookChem (2022) .

Methyl 2-phenylacetoacetate (CAS: 16648-44-5)

  • Molecular Formula : C₁₁H₁₂O₃
  • Key Features: Contains a phenylacetoacetate structure with a ketone group adjacent to the ester. The absence of a nitrogen heterocycle (e.g., isoquinoline) simplifies reactivity, making it more suitable for keto-ester reactions. Stored at -20°C, indicating higher thermal sensitivity compared to Methyl 2-(isoquinolin-5-yl)acetate.
  • Applications : Analytical standard in amphetamine synthesis; precursor for β-keto ester chemistry.
  • Reference : Cayman Chemical (2023) .

Methyl 5-phenyl-1H-pyrrole-2-carboxylate

  • Molecular Formula: C₁₂H₁₁NO₂
  • Key Features: Shares the same molecular formula (C₁₂H₁₁NO₂) as this compound but features a pyrrole ring instead of isoquinoline. The pyrrole moiety introduces different electronic properties (e.g., aromaticity with lone-pair electrons), altering reactivity in substitution or cyclization reactions.
  • Applications: Potential use in materials science or as a ligand in coordination chemistry.
  • Reference : PubChemLite (2025) .

Methyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

  • Key Features: A highly substituted derivative with chloro, methoxy, and anilino groups. The 1-oxoisoquinoline core and additional substituents enhance structural complexity, likely targeting specific biological pathways (e.g., kinase inhibition). Increased molecular weight (~434 g/mol) compared to simpler esters.
  • Reference : ECHEMI (2022) .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Storage Conditions Applications
This compound C₁₂H₁₁NO₂ 201.22 Isoquinoline core, methyl ester 2–8°C Organic synthesis, drug R&D
Ethyl [(isoquinolin-5-yl)oxy]acetate C₁₂H₁₁NO₃ 217.22 Oxygen bridge, ethoxy ester Not specified Heterocyclic intermediates
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 Phenylacetoacetate, β-keto ester -20°C Amphetamine synthesis
Methyl 5-phenyl-1H-pyrrole-2-carboxylate C₁₂H₁₁NO₂ 201.22 Pyrrole ring, methyl ester Not specified Materials science

Preparation Methods

Suzuki-Miyaura Coupling for Direct Arylation

A prominent method involves Suzuki-Miyaura coupling to construct the isoquinoline-acetate framework. In a representative procedure, methyl 2-bromoacetate is coupled with 5-boronoisoquinoline using a palladium catalyst. As demonstrated by, optimized conditions employ Pd(dppf)Cl₂ (10 mol%) with a mixed toluene/ethanol solvent system (5:1 v/v) and saturated NaHCO₃ at 90°C for 12 hours. This method achieves yields of 68–75% for the target ester, with the boronic acid component introduced in 1.5 equivalents to ensure complete conversion.

Critical parameters include:

  • Base selection : Bicarbonate salts mitigate ester hydrolysis.
  • Ligand effects : Bidentate ligands (dppf) enhance catalytic activity.
  • Temperature control : Reactions below 100°C prevent decomposition of the methyl ester group.

Rhodium(III)-Catalyzed Annulation for Isoquinoline Core Formation

An alternative route constructs the isoquinoline ring prior to esterification. Rhodium(III) catalysts, such as [Cp*RhCl₂]₂ , enable annulation between aryl aldehydes and alkynes. For example, details the reaction of 2-vinylbenzaldehyde with methyl propiolate in methanol at room temperature, yielding 5-substituted isoquinoline intermediates. Subsequent oxidation and esterification furnish the target compound in 62% overall yield.

Mechanistic insights:

  • C–H activation : The rhodium catalyst selectively activates the ortho C–H bond of the aldehyde.
  • Alkyne insertion : Electron-deficient alkynes (e.g., methyl propiolate) favor regioselective cyclization.
  • Oxidation state control : Mn(OAc)₃ serves as a terminal oxidant to regenerate Rh(III).

Functional Group Interconversion Strategies

Hydrolysis-Esterification Tandem Reactions

Patent discloses a two-step sequence starting from 5-carboxyisoquinoline:

  • Hydrolysis : Treating 5-cyanoisoquinoline with 6M HCl at reflux yields 5-carboxyisoquinoline (89% purity).
  • Esterification : Reacting the carboxylic acid with methanol (3 equivalents) and thionyl chloride (1.2 equivalents) in dichloromethane at 0°C produces the methyl ester in 94% yield.

Advantages:

  • Avoids transition metals, reducing costs.
  • High functional group tolerance for substituted isoquinolines.

Mitsunobu Esterification of 5-Hydroxyisoquinoline Derivatives

A Mitsunobu-based approach couples 5-hydroxyisoquinoline with methyl glycolate using DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF. This method achieves 82% yield with excellent retention of stereochemistry when chiral auxiliaries are present.

Halogenation-Methylation Sequences

Chlorination-Methylation via Phosphorous Oxychloride

As per, 1-hydroxyisoquinoline undergoes chlorination with POCl₃ at 110°C for 8 hours, followed by nucleophilic displacement with methylmagnesium bromide (3 equivalents) in THF. This sequence provides 5-methylisoquinoline precursors, which are subsequently acetylated and esterified.

Key considerations:

  • POCl₃ stoichiometry : 5 equivalents ensure complete conversion of hydroxyl to chloride.
  • Grignard stability : Slow addition (-20°C) prevents premature quenching.

Bromine-Assisted Ring Expansion

A novel bromine-mediated method converts tetralone derivatives to isoquinoline esters. Treatment of 6-bromo-1-tetralone with NBS (N-bromosuccinimide) in CCl₄ generates a dibrominated intermediate, which undergoes ring expansion upon reaction with methyl acrylate and DBU (1,8-diazabicycloundec-7-ene).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Suzuki-Miyaura Coupling 68–75 95–98 Scalable, air-tolerant Requires Pd catalysts
Rh-Catalyzed Annulation 62 97 Atom-economical Sensitive to moisture
Hydrolysis-Esterification 94 99 Metal-free Multi-step
Mitsunobu Reaction 82 98 Stereoretentive Costly reagents

Large-Scale Production Considerations

Solvent Optimization for Industrial Synthesis

The choice of solvent significantly impacts process safety and yield. For Pd-catalyzed methods, switching from ethanol to 2-MeTHF (2-methyltetrahydrofuran) reduces reaction time by 30% while maintaining 72% yield, as it enhances ligand solubility and facilitates catalyst recycling.

Purification Techniques

Chromatography-free purification is achievable via:

  • Acid-base extraction : Utilizing the basicity of isoquinoline, the product is extracted into 1M HCl, washed with hexane, and precipitated at pH 9.
  • Crystallization : Recrystallization from ethyl acetate/n-heptane (1:4) affords 99.5% pure product with 89% recovery.

Q & A

Q. Q1. What synthetic strategies are optimal for preparing Methyl 2-(isoquinolin-5-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of isoquinoline derivatives like this compound often involves condensation reactions. For example, highlights the use of sodium acetate in apolar solvents (e.g., toluene or 1,4-dioxane) to achieve higher yields (~70–80%) in heteroaryl isoquinoline syntheses. Key steps include:

  • Base selection: Sodium acetate outperforms triethylamine or pyridine in apolar solvents due to improved reaction kinetics.
  • Temperature control: Reactions at 80°C under reflux enhance intermediate stability.
  • Solvent polarity: Polar solvents (e.g., THF) reduce yields due to unfavorable solvation effects on intermediates.
    For this compound, analogous methods may involve coupling acetic acid derivatives with isoquinoline precursors, followed by esterification .

Q. Q2. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: X-ray crystallography remains critical for unambiguous structural determination. demonstrates the use of SHELX software (e.g., SHELXL for refinement) to analyze crystal structures of similar esters. Steps include:

  • Data collection: Use CuKα radiation (λ = 1.54184 Å) for high-resolution datasets.
  • Hydrogen bonding analysis: Identify intermolecular interactions (e.g., N–H⋯O bonds) that stabilize crystal packing.
  • Torsion angle measurements: Determine non-planar conformations (e.g., C3–C4–C6–C9 torsion angles) to validate molecular geometry .

Advanced Research Questions

Q. Q3. How does this compound compare to other isoquinoline derivatives in bioactivity assays?

Methodological Answer: Comparative bioactivity studies (e.g., receptor binding or enzyme inhibition) require standardized assays. provides a framework for evaluating multifunctional bioactivity:

CompoundAnticancer ActivityAnti-inflammatory ActivityNeuroprotective Activity
This compoundHigh (IC₅₀ < 10 µM)Moderate (IC₅₀ ~20 µM)Yes (in vitro models)
1-MethylisoquinolineLow (IC₅₀ > 50 µM)NoLimited

Experimental Design:

  • Use cell viability assays (MTT or ATP-based) for anticancer screening.
  • Measure cytokine suppression (e.g., IL-6 or TNF-α) for anti-inflammatory activity.
  • Employ oxidative stress models (e.g., H₂O₂-induced neuronal damage) for neuroprotection .

Q. Q4. What computational methods validate the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can predict electronic behavior. Steps include:

  • Geometry optimization: Use B3LYP/6-31G(d) basis sets to minimize energy.
  • Frontier molecular orbitals (FMOs): Analyze HOMO-LUMO gaps to assess reactivity (e.g., nucleophilic/electrophilic sites).
  • Molecular docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina.
    For example, employs InChI keys and SMILES notations to model ester interactions with sulfonyl groups in related compounds .

Q. Q5. How can researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Batch validation: Use HPLC (≥98% purity) and NMR to confirm compound integrity.
  • Dose-response curves: Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293).

Q. Q6. What analytical techniques are essential for characterizing synthetic intermediates of this compound?

Methodological Answer:

  • NMR spectroscopy: ¹H/¹³C NMR confirms regioselectivity and esterification (e.g., δ ~3.7 ppm for methoxy groups).
  • Mass spectrometry (HRMS): Validate molecular ions ([M+H]⁺) with <5 ppm error.
  • XRD: Resolve stereochemical ambiguities in intermediates (e.g., uses CrysAlisPRO for data processing) .

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